![molecular formula C17H25N3O4S B2367066 4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1389314-99-1](/img/structure/B2367066.png)

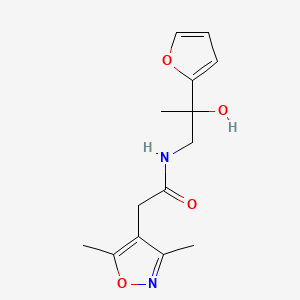

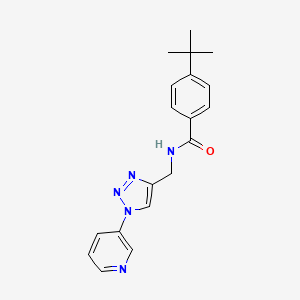

4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(2,2-Dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Applications De Recherche Scientifique

- The compound’s structure suggests potential as a scaffold for drug design. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceutical agents. For instance, 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives have demonstrated vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal activities .

- The literature highlights the antimicrobial activity of related 1,2,4-benzothiadiazine-1,1-dioxide derivatives . Understanding the mechanism of action and optimizing its efficacy could lead to new therapeutic agents.

- The most active compound in this class, 4-ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide, has shown significant in vivo effects . Further exploration could reveal its potential in neurological disorders.

Medicinal Chemistry and Drug Development

Antimicrobial and Antiviral Properties

Neuropharmacology and Receptor Modulation

Mécanisme D'action

Target of Action

The primary target of this compound is the E. coli peptide deformylase (PDF) . This enzyme plays a crucial role in the bacterial protein synthesis process, making it a potential target for antibacterial agents .

Mode of Action

The compound acts as an inhibitor of the E. coli peptide deformylase (PDF) . It binds to the active site of the enzyme, preventing it from carrying out its function in the protein synthesis process .

Biochemical Pathways

The inhibition of the E. coli peptide deformylase (PDF) disrupts the protein synthesis in bacteria . This leads to the inhibition of bacterial growth, thereby exerting an antibacterial effect .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the function of the E. coli peptide deformylase (PDF), the compound disrupts protein synthesis in bacteria, leading to their inability to grow and proliferate .

Propriétés

IUPAC Name |

tert-butyl 4-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-25(20,22)23/h4-7,14,18H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHJLCKTDWKSMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-Methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2366992.png)

![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B2366997.png)

![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)

![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)